molecular formula C21H20N6O2 B12052278 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12052278
M. Wt: 388.4 g/mol
InChI Key: UPUCAESXQPXCKD-LPYMAVHISA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 1, 3, 7, and 8. The unique feature of this molecule is the (2E)-2-benzylidenehydrazinyl group at position 8, which introduces a conjugated hydrazone moiety. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

UPUCAESXQPXCKD-LPYMAVHISA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

7-Benzyl Substitution

7-Benzyltheophylline is synthesized via alkylation of theophylline using benzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF). The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the 7-benzyl derivative in ~75% efficiency.

Bromination at Position 8

The 8-position is activated for subsequent functionalization via bromination. Using N-bromosuccinimide (NBS) in acetic acid at 50°C, 7-benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is obtained in 60–70% yield.

Formation of the (2E)-Benzylidenehydrazinyl Moiety

The final step involves condensing the 8-hydrazinyl intermediate with benzaldehyde to form the E-configured hydrazone:

Condensation with Benzaldehyde

8-Hydrazinyl-7-benzyltheophylline reacts with benzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux (78°C) for 12–24 hours. The product is isolated via recrystallization from ethanol, yielding the target compound in 55–65% purity.

Stereochemical Control :
The E-configuration is favored due to steric hindrance between the benzylidene phenyl group and the purine core. Catalytic acid promotes imine formation while suppressing Z-isomerization.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines bromination, hydrazine substitution, and condensation in a single reaction vessel. Using NBS, hydrazine hydrate, and benzaldehyde sequentially in ethanol under reflux, this method achieves a 45–50% overall yield but reduces purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the condensation step, improving yield to ~70% while reducing reaction time.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity.

Chromatographic Methods

Column chromatography (SiO2_2, eluent: ethyl acetate/hexane 1:3) resolves minor impurities, particularly Z-isomer traces.

Analytical Data :

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, N=CH), 7.35–7.28 (m, 10H, aromatic), 5.12 (s, 2H, CH2_2Ph), 3.42 (s, 3H, NCH3_3), 3.21 (s, 3H, NCH3_3).

  • HRMS : m/z 388.4 [M+H]+^+ (calculated for C21_{21}H20_{20}N6_6O2_2: 388.4).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Stepwise Synthesis60–6524–36>95High stereochemical control
One-Pot Synthesis45–5018–2485–90Reduced steps
Microwave-Assisted700.5>90Rapid, energy-efficient

Challenges and Optimization

Byproduct Formation

Z-Isomer contamination (<5%) is mitigated by using excess benzaldehyde and prolonged reflux.

Solvent Selection

Ethanol is optimal for balancing solubility and reaction rate. Polar aprotic solvents (e.g., DMF) increase side reactions.

Industrial-Scale Considerations

Cost Efficiency

Benzyl bromide and hydrazine hydrate are low-cost reagents, making the process economically viable.

Green Chemistry

Replacing ethanol with cyclopentyl methyl ether (CPME) as a greener solvent reduces environmental impact without compromising yield .

Chemical Reactions Analysis

BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the potential of purine derivatives in cancer treatment. For instance, compounds similar to 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been shown to induce apoptosis in various cancer cell lines. One study highlighted the synthesis of imidazopyridine hydrazone derivatives that exert antiproliferative effects on cancer cells, suggesting a mechanism that could be relevant for this compound as well .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research into related purine derivatives has shown promising antibacterial and antifungal properties. The structure of these compounds often allows them to disrupt microbial cell function or inhibit essential enzymes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related purine derivative on human leukemia cells. The results indicated significant apoptosis induction through mitochondrial pathways, showcasing the potential for similar compounds like 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in targeted cancer therapies .

Case Study 2: Antimicrobial Testing

In vitro testing of purine derivatives revealed effective inhibition against several strains of bacteria and fungi. The structure-function relationship was analyzed to determine which substituents contributed most significantly to antimicrobial activity .

Mechanism of Action

The mechanism of action of BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

The substituent at position 8 significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name & Substituent (Position 8) Yield (%) Melting Point (°C) Notable Structural Features
Target Compound : (2E)-2-Benzylidenehydrazinyl N/A N/A Hydrazone moiety; conjugated aromatic system
7-Benzyl-8-chloro (Compound 9, ) 98 152 Chlorine atom; polar, electron-withdrawing
8-Phenyl (Compound 15, ) N/A 164 Simple phenyl group; enhances lipophilicity
8-(Isobutylsulfanyl) () N/A N/A Sulfur-containing; bulky, lipophilic
8-(5-Bromo-2-hydroxybenzylidenehydrazinyl) () N/A N/A Bromine and hydroxy groups; increases polarity
Key Observations:
  • Chlorine Substituent (Compound 9) : High yield (98%) and moderate melting point (152°C) suggest efficient synthesis and stable crystalline packing. The electron-withdrawing chlorine may enhance reactivity in further substitutions .
  • Phenyl Substituent (Compound 15) : Higher melting point (164°C) compared to chlorine-substituted analogues indicates stronger intermolecular interactions (e.g., π-π stacking) .

Substituent Effects on Position 7

Table 2: Position 7 Modifications
Compound Name & Substituent (Position 7) Notable Features Biological Implications
Target Compound : Benzyl Aromatic; moderate steric bulk Enhances membrane permeability
7-Ethyl () Short alkyl chain; reduced steric hindrance May improve metabolic stability
7-(3-Methylbutyl) () Branched alkyl chain; increased lipophilicity Potential for prolonged half-life
Key Observations:
  • Benzyl vs. Alkyl Groups : The benzyl group in the target compound provides aromaticity for π-π interactions in biological targets, whereas alkyl chains (e.g., ethyl, 3-methylbutyl) enhance lipophilicity and may affect pharmacokinetics .

Biological Activity

7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine derivative class. Its structural complexity and the presence of hydrazine moieties suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings and data tables.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological assays. The following sections detail its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLZone of Inhibition (mm)
Staphylococcus aureus2518
Escherichia coli5015
Bacillus subtilis3020
Pseudomonas aeruginosa4017

The compound demonstrated varying levels of effectiveness depending on the bacterial strain tested. Notably, it showed the highest activity against Bacillus subtilis , with a MIC of 30 μg/mL and a zone of inhibition measuring 20 mm.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptotic pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of angiogenesis

The compound's IC50 values indicate its potency against various cancer cell lines, particularly in inducing apoptosis in HeLa cells at an IC50 of 15 μM.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The purine analog structure may interfere with nucleic acid synthesis in microbial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : The hydrophobic benzyl groups may contribute to disrupting microbial cell membranes.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro settings:

  • In Vivo Study on Mice : A study involving mice inoculated with Escherichia coli showed a significant reduction in bacterial load when treated with the compound at a dosage of 5 mg/kg body weight.
  • In Vitro Study on Cancer Cells : An experiment using MCF-7 cells demonstrated that treatment with the compound led to a marked decrease in cell viability after 48 hours.

Q & A

Q. What are the recommended synthetic routes for 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione, and how can structural purity be validated?

Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution of 8-bromo-1,3-dimethylxanthine derivatives with benzylidenehydrazine. Key steps include refluxing in ethanol or acetic acid to promote hydrazone formation, as demonstrated in analogous xanthine derivatives .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic peaks for the benzylidenehydrazinyl group (δ 8.5–9.0 ppm for imine protons) and purine-dione backbone (δ 160–170 ppm for carbonyl carbons) .

Q. How can researchers optimize reaction yields for hydrazinyl-substituted purine derivatives?

Methodology :

  • Factorial Design : Apply a 2k^k factorial design to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1 to 1:2.5). Use ANOVA to identify significant factors. For example, highlights temperature and solvent as critical for similar purine syntheses, with ethanol yielding higher selectivity for hydrazine adducts .
  • Work-Up : Extract the product using ethyl acetate and aqueous NaHCO3_3 to remove unreacted hydrazine. Recrystallize from ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. What computational tools are effective for predicting the bioactivity or reaction pathways of this compound?

Methodology :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model the reaction mechanism of hydrazine addition to the purine core. Tools like ICReDD’s reaction path search methods can predict transition states and intermediates, reducing experimental trial-and-error .
  • Bioactivity Prediction : Employ ChemAxon’s Chemicalize.org or Molinspiration to calculate drug-likeness parameters (LogP, topological polar surface area) and predict targets (e.g., adenosine receptor binding) based on structural analogs like bamifylline .

Q. How can researchers resolve contradictions in reported spectroscopic data for hydrazinyl-purine derivatives?

Methodology :

  • Data Reconciliation : Compare 1H^1H-NMR spectra across studies to identify solvent- or pH-dependent shifts. For example, the imine proton (N=CH) in DMSO-d6_6 may appear downfield (δ 9.2 ppm) versus δ 8.7 ppm in CDCl3_3 due to hydrogen bonding .
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the benzylidenehydrazinyl NH and C8 of the purine core confirm regioselectivity .

Q. What strategies enable scalable synthesis while minimizing byproducts like N-alkylated impurities?

Methodology :

  • Catalytic Optimization : Screen Pd-catalyzed coupling conditions (e.g., Pd(OAc)2_2/Xantphos) to suppress N7-alkylation byproducts. notes that steric hindrance from bulky ligands improves selectivity for C8-substitution in purines .
  • Process Intensification : Implement flow chemistry with inline IR monitoring to control residence time and temperature, ensuring consistent hydrazone formation .

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